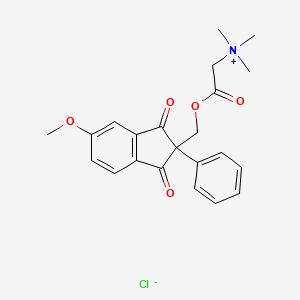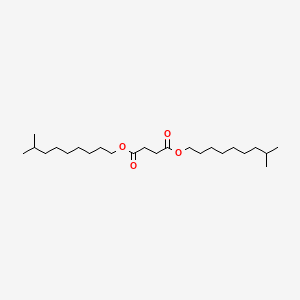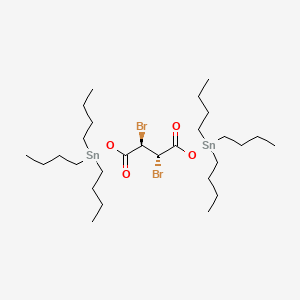
(2,4-Dichlorophenyl)imidocarbonyl dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dichlorophenyl)imidocarbonyl dichloride is an organic compound with the chemical formula C9H4Cl4N2O. It is known for its reactivity and is used in various chemical synthesis processes. The compound is characterized by the presence of two chlorine atoms attached to a phenyl ring and an imidocarbonyl group, making it a versatile intermediate in organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)imidocarbonyl dichloride typically involves the reaction of 2,4-dichloroaniline with phosgene. The reaction is carried out under controlled conditions to ensure the safety and purity of the product. The general reaction scheme is as follows:
2,4-Dichloroaniline+Phosgene→(2,4-Dichlorophenyl)imidocarbonyl dichloride
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to handle the hazardous nature of phosgene. The process involves strict monitoring of temperature and pressure to optimize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
(2,4-Dichlorophenyl)imidocarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can hydrolyze in the presence of water to form (2,4-Dichlorophenyl)urea and hydrochloric acid.
Common Reagents and Conditions
Amines: Used in substitution reactions to form urea derivatives.
Water: Used in hydrolysis reactions under acidic or basic conditions.
Major Products
(2,4-Dichlorophenyl)urea: Formed through hydrolysis.
Substituted Ureas: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(2,4-Dichlorophenyl)imidocarbonyl dichloride is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and protein interactions.
Medicine: Potential use in the development of new therapeutic agents.
Industry: Used in the production of polymers and specialty chemicals.
Wirkmechanismus
The mechanism of action of (2,4-Dichlorophenyl)imidocarbonyl dichloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of complex organic molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,4-Dichlorophenyl)isocyanate
- (2,4-Dichlorophenyl)carbamate
- (2,4-Dichlorophenyl)thiourea
Uniqueness
(2,4-Dichlorophenyl)imidocarbonyl dichloride is unique due to its dual functionality, allowing it to participate in both nucleophilic substitution and hydrolysis reactions. This versatility makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
2666-70-8 |
|---|---|
Molekularformel |
C7H3Cl4N |
Molekulargewicht |
242.9 g/mol |
IUPAC-Name |
1,1-dichloro-N-(2,4-dichlorophenyl)methanimine |
InChI |
InChI=1S/C7H3Cl4N/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3H |
InChI-Schlüssel |
DXSAVHVNRZIEGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)N=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2,3-diyl]dimethanol](/img/structure/B15343939.png)






![5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B15343964.png)

